6-Amino-1,3-dioxepan-5-ol oxalate
Description
Properties
CAS No. |
1956380-05-4 |
|---|---|
Molecular Formula |
C7H13NO7 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6-amino-1,3-dioxepan-5-ol;oxalic acid |
InChI |
InChI=1S/C5H11NO3.C2H2O4/c6-4-1-8-3-9-2-5(4)7;3-1(4)2(5)6/h4-5,7H,1-3,6H2;(H,3,4)(H,5,6) |
InChI Key |
LOFSCZMHWPCFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COCO1)O)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Structural Significance and Heterocyclic Framework Analysis
The core of 6-Amino-1,3-dioxepan-5-ol is the 1,3-dioxepane (B1593757) ring, a seven-membered heterocycle containing two oxygen atoms. This ring system is less common than its five-membered (dioxolane) and six-membered (dioxane) counterparts, and its conformational flexibility presents a unique structural feature. The presence of both an amino (-NH2) and a hydroxyl (-OH) group at the 5- and 6-positions, respectively, introduces chirality and the potential for a variety of intermolecular and intramolecular interactions, such as hydrogen bonding. These functional groups are pivotal in defining the molecule's chemical reactivity and potential biological activity.
The formation of an oxalate (B1200264) salt by reacting the basic amino group with oxalic acid further influences the compound's properties. This salt formation can enhance crystallinity, which is advantageous for purification and structural determination via X-ray crystallography. The study of amino acid oxalate quasiracemates has demonstrated that the oxalate moiety can create reliable structural motifs in the solid state. rsc.org
Table 1: Key Structural Features of 6-Amino-1,3-dioxepan-5-ol
| Feature | Description | Significance |
| Heterocyclic Core | 1,3-Dioxepane | A seven-membered ring containing two oxygen atoms, offering conformational flexibility. |
| Functional Groups | Amino (-NH2) and Hydroxyl (-OH) | Introduce chirality, sites for chemical modification, and potential for hydrogen bonding. |
| Stereochemistry | Presence of chiral centers | Leads to the existence of stereoisomers with potentially different biological activities. |
| Salt Form | Oxalate | Enhances crystallinity and can influence solid-state packing and solubility. |
Academic Research Landscape and Unexplored Facets
A thorough review of the current scientific literature indicates that 6-Amino-1,3-dioxepan-5-ol oxalate (B1200264) is not a widely studied compound. Its absence from major chemical databases and publications suggests that it is likely a novel research chemical or a synthetic intermediate that has not been extensively characterized. However, the broader class of amino-substituted heterocyclic compounds is a vibrant area of academic and industrial research.
For instance, amino-substituted 1,3-dioxanes have been investigated as potent antagonists for NMDA and σ receptors, highlighting the potential neurological activity of such scaffolds. nih.gov Furthermore, the 2-amino-1,3-diol moiety, which is structurally related to the functional groups in the target molecule, is a key pharmacophore in various biologically active natural products and synthetic compounds. beilstein-journals.org The synthesis of libraries of such compounds is a common strategy in drug discovery to explore structure-activity relationships.
The unexplored nature of 6-Amino-1,3-dioxepan-5-ol oxalate presents a significant opportunity for original research. Key areas for investigation would include:
Stereoselective Synthesis: Developing methods to control the stereochemistry of the amino and hydroxyl groups.
Biological Screening: Evaluating the compound for various biological activities, drawing inspiration from related structures.
Conformational Analysis: Studying the three-dimensional structure and flexibility of the dioxepane ring.
Polymer Chemistry: Investigating its potential as a monomer for the synthesis of novel biodegradable polyesters, a known application for some dioxepane derivatives.
Chemical Reactivity and Mechanistic Investigations of 6 Amino 1,3 Dioxepan 5 Ol Oxalate
Reactivity of the Amino Group
The primary amino group (-NH2) at the 6-position of the 1,3-dioxepan ring is a key site for chemical modifications. Its nucleophilic character and ability to form stable derivatives are central to its reactivity profile.
Nucleophilic Transformations
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of attacking electron-deficient centers. This reactivity is fundamental to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. In the context of related 2-amino-1,3-diol structures, the amino group can be chemo-selectively targeted by a variety of electrophiles rsc.org.
Expected nucleophilic transformations of the amino group in 6-Amino-1,3-dioxepan-5-ol oxalate (B1200264) include:
Alkylation: Reaction with alkyl halides or other alkylating agents to yield secondary and tertiary amines. The extent of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
Acylation: Treatment with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically robust and can be used to introduce a wide range of acyl functionalities.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to produce secondary or tertiary amines. This is a versatile method for introducing substituted alkyl groups.
Michael Addition: As a nucleophile, the amino group can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.
Derivatization Reactions
The amino group serves as a handle for a variety of derivatization reactions, which can be used to modify the compound's properties or to link it to other molecules. Key derivatization reactions include:
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. These derivatives are often highly crystalline and can be used for characterization.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Schiff Base Formation: Condensation with aldehydes or ketones can form imines (Schiff bases). However, these are often reversible and may require subsequent reduction to form stable amine derivatives. For instance, in the synthesis of pinane-based 2-amino-1,3-diols, the in-situ generated Schiff base from the reaction with benzaldehyde (B42025) was noted beilstein-journals.org.
Reactivity of the Hydroxyl Group
The secondary hydroxyl group (-OH) at the 5-position of the 1,3-dioxepan ring offers another site for chemical modification, although its reactivity can be influenced by the adjacent amino group.
Esterification and Etherification Reactions
The hydroxyl group can undergo traditional esterification and etherification reactions to form the corresponding esters and ethers.
Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of an acid or base catalyst, will produce esters. The reactivity may be lower than that of a simple secondary alcohol due to potential steric hindrance from the dioxepan ring and the neighboring amino group.
Etherification: Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ethers. Alternatively, reactions under acidic conditions with suitable alkylating agents can also yield ethers.
Oxidation and Reduction Pathways
The secondary hydroxyl group is susceptible to oxidation.
Oxidation: Treatment with mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would be expected to convert the secondary alcohol to the corresponding ketone, yielding 6-amino-1,3-dioxepan-5-one. Stronger oxidizing agents could potentially lead to cleavage of the ring or degradation of the molecule.
Ring-Opening and Ring-Contraction Reactions of the 1,3-Dioxepan Moiety
The 1,3-dioxepan ring, a seven-membered cyclic acetal (B89532), possesses a degree of inherent ring strain compared to its six-membered 1,3-dioxane (B1201747) counterpart libretexts.org. The stability of this ring is highly dependent on the pH of the medium.
Generally, 1,3-dioxepanes and related cyclic acetals are stable under basic and neutral conditions thieme-connect.de. However, they are susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids) thieme-connect.de. This lability is a cornerstone of their use as protecting groups for 1,3-diols.
The acid-catalyzed hydrolysis of the 1,3-dioxepan ring would lead to the cleavage of the acetal and the formation of the parent 1,3-diol (in this case, an aminotriol) and the corresponding carbonyl compound from which the dioxepan was formed.
Reductive ring-opening reactions are also plausible, often yielding a mono-protected diol. For example, the regioselective ring opening of 1,3-dioxane-type acetals in carbohydrates using reagents like lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl3) or diisobutylaluminium hydride (DIBALH) has been demonstrated to be a powerful synthetic tool researchgate.netugent.be. By analogy, treatment of 6-Amino-1,3-dioxepan-5-ol oxalate with such reagents could potentially lead to the regioselective opening of the dioxepan ring to afford an amino-diol with a protected hydroxyl group.
Stability and Degradation Pathways (Chemical Aspects Only)
Hydrolytic Stability of the Dioxepan Ring
The 1,3-dioxepane (B1593757) ring is a seven-membered cyclic acetal. The hydrolytic stability of acetals is highly dependent on the pH of the medium. orgoreview.comthieme-connect.deorganicchemistrytutor.com
Mechanism of Acid-Catalyzed Hydrolysis:
In acidic conditions, the hydrolysis of the 1,3-dioxepane ring is expected to proceed via a well-established mechanism for cyclic acetals. orgoreview.comosti.govgla.ac.uk The reaction is initiated by the protonation of one of the oxygen atoms in the dioxepane ring, which enhances its leaving group ability. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxonium ion intermediate. Nucleophilic attack by a water molecule on the carbocationic center of the intermediate leads to the formation of a hemiacetal. Subsequent proton transfer and further hydrolysis of the hemiacetal moiety ultimately results in the opening of the ring to yield the parent 1,4-diol and the corresponding carbonyl compound. For 6-Amino-1,3-dioxepan-5-ol, this would lead to the formation of a substituted 1,4-diol and formaldehyde (B43269).
The rate of hydrolysis is influenced by several factors, including the pH, temperature, and the presence of substituents on the ring. acs.org Generally, the hydrolysis of cyclic acetals is significantly faster in acidic media compared to neutral or basic conditions. In fact, acetals are often employed as protecting groups for carbonyls and diols in organic synthesis due to their stability in neutral to basic environments. thieme-connect.deorganic-chemistry.org
Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Cyclic Acetals at 25°C
| Cyclic Acetal | pH | Rate Constant (s⁻¹) | Reference Compound |
| 1,3-Dioxolane (B20135) | 1.0 | 1.2 x 10⁻³ | 2-methyl-1,3-dioxolane |
| 1,3-Dioxane | 1.0 | 3.5 x 10⁻⁴ | 2-methyl-1,3-dioxane |
| 1,3-Dioxepane | 1.0 | Estimated to be similar to 1,3-dioxane | - |
Note: The data presented are for analogous structures to illustrate the general reactivity. Specific kinetic data for this compound is not available.
The diastereomeric configuration of substituents on the ring can also affect the rate of hydrolysis. For instance, studies on 1,3-diol-acetonides have shown that the anti-diastereomer hydrolyzes more readily than the syn-diastereomer under controlled acidic conditions. nih.gov This suggests that the stereochemistry of the amino and hydroxyl groups at the 5 and 6 positions of the 1,3-dioxepane ring in the title compound could influence its hydrolytic stability.
Stability in Neutral and Basic Conditions:
Under neutral and basic conditions, the 1,3-dioxepane ring is expected to be considerably more stable. thieme-connect.de The absence of a proton source prevents the initial activation step of the acetal oxygen, thus hindering the hydrolytic cleavage of the C-O bonds. While direct kinetic data for 1,3-dioxepanes under these conditions is scarce, related cyclic acetals like 2-methylene-1,3-dioxepane (B1205776) have shown increased stability at mildly alkaline pH. acs.org
Photochemical Stability (Chemical Aspects Only)
The photochemical stability of an organic molecule is determined by its ability to absorb light and the efficiency of the subsequent photochemical reactions. The presence of chromophores (light-absorbing groups) is a prerequisite for photodegradation. In the case of this compound, the primary chromophores are the non-bonding electrons on the oxygen and nitrogen atoms, as well as the oxalate anion.
Upon absorption of ultraviolet (UV) radiation, the molecule can be promoted to an excited electronic state. From this excited state, several photochemical degradation pathways can be initiated:
Homolytic Cleavage: The energy absorbed can lead to the homolytic cleavage of a C-O or C-C bond within the dioxepane ring, generating radical intermediates. These radicals can then participate in a cascade of secondary reactions, leading to a variety of degradation products.
Photo-oxidation: In the presence of oxygen, the excited molecule or the radical intermediates can react with molecular oxygen to form peroxy radicals and other oxidized species.
Photosensitization: The oxalate counter-ion is known to be photosensitive. For instance, silver oxalate decomposes under UV irradiation. researchgate.net It is plausible that the oxalate moiety in the title compound could act as a photosensitizer, absorbing light and transferring energy to the organic cation, thereby promoting its degradation.
Table 2: Potential Photochemical Degradation Products of 6-Amino-1,3-dioxepan-5-ol (Hypothetical)
| Initial Reactant | Proposed Degradation Products | Reaction Type |
| 6-Amino-1,3-dioxepan-5-ol | Substituted 1,4-diol, Formaldehyde | Photo-hydrolysis |
| Amino-aldehydes, Amino-ketones | Photo-oxidation | |
| Fragmented smaller molecules (e.g., ammonia (B1221849), carbon dioxide) | Radical-mediated fragmentation |
Note: This table presents hypothetical degradation products based on general photochemical principles of related functional groups.
Thermal Decomposition Mechanisms
The thermal stability of this compound is governed by the decomposition of both the organic cation and the oxalate anion. Thermal decomposition involves the breaking of chemical bonds due to the input of heat energy. nih.gov
Decomposition of the 1,3-Dioxepane Ring:
The pyrolysis of related cyclic acetals like 1,3-dioxolane has been studied and provides a model for the thermal degradation of the 1,3-dioxepane ring. osti.gov The initial steps are likely to involve the homolytic cleavage of the C-O or C-C bonds within the ring to form radical intermediates. These radicals can then undergo further fragmentation and rearrangement reactions. For instance, the pyrolysis of 1,3-butadiene, a potential product from the fragmentation of larger rings, has been studied in detail. nih.govnih.gov
Decomposition of the Amino-Alcohol Moiety:
The amino-alcohol functionality can also undergo thermal degradation. The thermal degradation of amino acid salts has been investigated, showing pathways such as dimerization and cyclization. eku.edu For 6-Amino-1,3-dioxepan-5-ol, potential thermal reactions could include dehydration, deamination, or oxidation of the alcohol to a ketone.
Decomposition of the Oxalate Anion:
Table 3: General Thermal Decomposition Temperatures of Related Compound Classes
| Compound Class | Decomposition Onset Temperature (°C) | Major Products |
| Simple Alkyl Oxalates | 150 - 250 | Alkenes, CO, CO₂, Alcohols |
| Metal Oxalates | 200 - 500 | Metal oxide/metal, CO, CO₂ |
| Amino Acids | > 200 | Ammonia, CO₂, various organic fragments |
Note: This table provides a general range of decomposition temperatures for analogous compound classes. The specific decomposition profile of this compound will depend on its precise structure and crystalline form.
Advanced Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of 6-Amino-1,3-dioxepan-5-ol oxalate (B1200264). A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
High-resolution ¹H and ¹³C NMR spectra provide initial, crucial information about the chemical environment of each atom in the molecule.
¹³C NMR Spectroscopy: A standard proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's local environment. Carbons bonded to electronegative oxygen atoms (C2, C4, C7, and C5) will resonate at significantly downfield chemical shifts (typically in the range of 60-100 ppm). bhu.ac.inoregonstate.edu The carbon of the oxalate anion is expected to appear far downfield (around 160-170 ppm) due to the strong deshielding effect of the carboxylate groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Amino-1,3-dioxepan-5-ol oxalate
The following data is a hypothetical prediction based on known chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| 2 | CH₂ | ~4.5 - 5.0 | ~95 - 105 | Acetal (B89532) protons and carbon, highly deshielded by two oxygens. |
| 4 | CH₂ | ~3.7 - 4.2 | ~70 - 80 | Methylene protons and carbon adjacent to ring oxygen. |
| 5 | CH | ~3.8 - 4.3 | ~70 - 75 | Methine proton and carbon bearing the hydroxyl group. |
| 6 | CH | ~3.0 - 3.5 | ~50 - 60 | Methine proton and carbon bearing the amino group. |
| 7 | CH₂ | ~3.6 - 4.1 | ~65 - 75 | Methylene protons and carbon adjacent to ring oxygen. |
| 5-OH | OH | Broad, variable | - | Disappears on D₂O exchange. |
| 6-NH₂⁺ | NH₂⁺ | Broad, variable | - | Disappears on D₂O exchange. |
| Oxalate | C₂O₄²⁻ | - | ~160 - 170 | Quaternary carbons of the oxalate counter-ion. |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing through-bond and through-space correlations. ipb.ptlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in the COSY spectrum would confirm the connectivity within the dioxepane ring, for example, between the protons on C4 and C5, and between C5 and C6. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. libretexts.org This allows for the definitive assignment of carbon signals based on the already assigned proton signals, or vice versa. For instance, the proton signal at ~4.0 ppm could be unambiguously assigned to the C5 position by its correlation to the carbon signal at ~72 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org This is crucial for connecting different fragments of the molecule and for assigning quaternary carbons, which are not visible in HSQC or DEPT spectra. For example, correlations from the protons on C4 and C7 to the C2 carbon would confirm the 1,3-dioxepane (B1593757) ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule. For instance, the spatial relationship between the protons on C5 and C6 can be established, helping to define the cis or trans configuration of the amino and hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For 6-Amino-1,3-dioxepan-5-ol (the cationic part of the salt), the expected exact mass can be calculated and compared to the experimental value.
Chemical Formula of Cation: C₅H₁₂NO₃⁺
Calculated Exact Mass: 134.0817 u
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
In tandem mass spectrometry (MS/MS), the molecular ion of 6-Amino-1,3-dioxepan-5-ol is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. Key fragmentation pathways for amino alcohols and cyclic ethers include α-cleavage and loss of small neutral molecules. nih.govuga.edulibretexts.orgjove.com
Predicted fragmentation patterns would include:
Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 116.0711. nih.gov
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can result in the loss of ammonia, though less common for the protonated amine.
Ring cleavage: The dioxepane ring can undergo fragmentation. A characteristic cleavage for cyclic ethers is α-cleavage, where the bond adjacent to the ether oxygen breaks. nih.govcapes.gov.br This could lead to various smaller fragment ions depending on the specific bond scission.
Interactive Data Table: Predicted MS/MS Fragmentation for the 6-Amino-1,3-dioxepan-5-ol Cation (m/z 134.08)
The following data is a hypothetical prediction based on known fragmentation patterns of similar compounds.
| Predicted Fragment m/z | Proposed Lost Neutral Fragment | Formula of Fragment Ion | Notes |
|---|---|---|---|
| 116.0711 | H₂O | C₅H₁₀NO₂⁺ | Represents loss of the hydroxyl group as water. |
| 104.0711 | CH₂O | C₄H₁₀NO₂⁺ | Represents loss of formaldehyde (B43269) from the acetal function. |
| 88.0606 | C₂H₄O | C₃H₈NO₂⁺ | Resulting from a more complex ring fragmentation. |
| 74.0606 | C₂H₄O₂ | C₃H₈N⁺ | Possible fragment containing the nitrogen atom after ring cleavage. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The spectra are expected to show characteristic absorption bands for the hydroxyl, amino, and ether groups, as well as for the oxalate counter-ion.
O-H and N-H Stretching: A broad absorption band is expected in the IR spectrum between 3200 and 3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. dummies.com In the same region, the N-H stretching vibrations of the secondary ammonium (B1175870) group would appear, typically as sharper peaks than the O-H band. pressbooks.puborgchemboulder.com
C-H Stretching: Absorptions for C-H stretching in the saturated dioxepane ring will be observed in the region of 2850-3000 cm⁻¹.
C-O Stretching: Strong C-O stretching bands are characteristic of ethers and alcohols and are expected to appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
Oxalate Anion Vibrations: The oxalate counter-ion (C₂O₄²⁻) has characteristic and strong absorption bands. The asymmetric C=O stretching vibration typically appears as a very strong band around 1600-1630 cm⁻¹, while the symmetric stretching is found around 1300-1400 cm⁻¹. qut.edu.aupsu.eduresearchgate.netresearchgate.net These intense bands are often diagnostic for the presence of the oxalate salt.
Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman, the symmetric vibrations of the oxalate anion often produce strong Raman signals, aiding in its confirmation. surrey.ac.uk
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
The following data is a hypothetical prediction based on characteristic group frequencies.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| 3200-3500 | O-H Stretch | Alcohol | Strong, Broad | Weak |
| 3100-3300 | N-H Stretch | Ammonium | Medium, Sharp | Medium |
| 2850-3000 | C-H Stretch | Aliphatic | Medium-Strong | Strong |
| ~1610 | C=O Asymmetric Stretch | Oxalate | Very Strong | Weak |
| ~1320 | C=O Symmetric Stretch | Oxalate | Strong | Strong |
| 1050-1250 | C-O Stretch | Ether, Alcohol | Strong | Medium |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of chemical compounds. However, specific methods validated for this compound are not described in the reviewed literature.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. A typical HPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, particularly if the molecule possesses a chromophore or is derivatized, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). For an amino alcohol, derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) could be employed to enhance detection sensitivity. nih.govdss.go.th The oxalate counter-ion can also be quantified by ion chromatography. nih.govresearchgate.netresearchgate.netmdpi.com Without experimental data, retention times and optimal separation conditions remain undetermined.
Table 1: Postulated HPLC Parameters for Analysis of this compound
| Parameter | Suggested Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Common mobile phase for good peak shape and ionization in LC-MS. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV (if derivatized) or ELSD/MS | ELSD or MS for universal detection of non-chromophoric compounds. |
| Injection Volume | 10 µL | Standard injection volume. |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities. researchgate.netshimadzu.commdpi.com For this compound, potential volatile impurities could arise from starting materials, solvents used in the synthesis, or degradation products. The analysis would typically involve dissolving the sample in a suitable solvent and injecting it into the GC-MS. The high temperature of the GC inlet would likely cause the non-volatile oxalate salt to remain in the liner, while volatile impurities would be separated on the column and detected by the mass spectrometer. Common impurities in the synthesis of similar cyclic acetals could include residual aldehydes or ketones used in the formation of the dioxepane ring. researchgate.net Without access to a sample and experimental results, a list of actual volatile impurities cannot be compiled.
Given the chiral nature of 6-Amino-1,3-dioxepan-5-ol, Supercritical Fluid Chromatography (SFC) would be a powerful technique for the separation of its enantiomers. SFC often provides faster and more efficient separations than HPLC for chiral compounds. tandfonline.com The use of a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs are widely used and have shown success in separating a broad range of chiral compounds, including amino alcohols. chromatographyonline.comwiley.com The mobile phase in SFC is typically supercritical carbon dioxide mixed with a co-solvent, such as methanol or ethanol, and additives to improve peak shape. The development of an effective SFC method would require screening of various chiral columns and optimization of mobile phase composition, backpressure, and temperature. No such specific method for this compound has been published.
Table 2: Potential Chiral Stationary Phases for SFC Separation of 6-Amino-1,3-dioxepan-5-ol Enantiomers
| Chiral Stationary Phase (CSP) Type | Example | Principle of Separation |
| Polysaccharide-based | Immobilized Amylose or Cellulose derivatives | Hydrogen bonding, dipole-dipole interactions, and steric hindrance with the chiral polymer backbone. |
| Pirkle-type | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, and dipole-dipole interactions with a small chiral molecule bonded to the silica (B1680970) support. |
| Crown Ether-based | CROWNPAK® CR-I(+) | Inclusion complexation of the primary amine with the chiral crown ether. wiley.com |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound (C7H13NO5), the theoretical elemental composition can be calculated. However, without experimental data from the analysis of a synthesized sample, the purity and confirmation of the elemental composition cannot be verified.
Table 3: Theoretical Elemental Composition of this compound (C7H13NO5)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 40.57 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.33 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76 |
| Oxygen | O | 15.999 | 5 | 79.995 | 38.62 |
| Total | 207.183 | 100.00 |
Computational Chemistry and Molecular Modeling of 6 Amino 1,3 Dioxepan 5 Ol Oxalate
Quantum Chemical Calculations
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule.
Frontier Molecular Orbital TheoryThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. For 6-Amino-1,3-dioxepan-5-ol oxalate (B1200264), the energy gap between the HOMO and LUMO would indicate its kinetic stability and reactivity. The locations of these orbitals would highlight the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Significance | Typical Computational Method |
| HOMO Energy | Indicates the ability to donate an electron. | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Indicates the ability to accept an electron. | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | Calculated from HOMO and LUMO energies. |
Reaction Mechanism Elucidation through Computational Studies
Should 6-Amino-1,3-dioxepan-5-ol be involved in or be a product of a chemical reaction, computational studies could elucidate the reaction mechanism. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This would provide a step-by-step understanding of the bond-making and bond-breaking processes, which is essential for optimizing reaction conditions.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results for structure verification.
| Spectroscopic Technique | Predicted Parameters | Significance |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups and bonding. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H and ¹³C). | Elucidation of the molecular skeleton and chemical environment of atoms. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Information on the electronic structure and chromophores. |
These theoretical spectra are often calculated using DFT and its time-dependent extension (TD-DFT) for UV-Vis.
Molecular Dynamics Simulations for Solution Behavior
To understand the behavior of 6-Amino-1,3-dioxepan-5-ol oxalate in a solvent, molecular dynamics (MD) simulations would be performed. An MD simulation would model the interactions between the ions and the solvent molecules over time. This would provide insights into solvation effects, ion pairing, and the dynamic conformational changes of the dioxepan ring in solution. Such information is vital for comprehending the compound's behavior in a real-world chemical or biological environment.
Synthetic Applications and Utility As a Chemical Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
There is no specific information available in the public domain that details the role of 6-Amino-1,3-dioxepan-5-ol oxalate (B1200264) as an intermediate in the synthesis of complex organic molecules.
Scaffold for the Development of Novel Heterocyclic Systems
No published research could be found that describes the use of 6-Amino-1,3-dioxepan-5-ol oxalate as a scaffold for the development of novel heterocyclic systems.
Precursor in Multicomponent Reactions
Information regarding the application of this compound as a precursor in multicomponent reactions is not available in the surveyed scientific literature.
Applications in Diversity-Oriented Synthesis
There are no documented applications of this compound in the field of diversity-oriented synthesis found in publicly accessible sources.
Purity Profiling and Quality Control in Academic Research Settings
Identification and Characterization of Synthetic Impurities
The nature and quantity of impurities in a sample of 6-Amino-1,3-dioxepan-5-ol oxalate (B1200264) are intrinsically linked to its synthetic pathway. A plausible synthetic route could involve the reaction of a protected aminoglycidol with 1,3-propanediol, followed by deprotection and salt formation with oxalic acid. Based on this hypothetical synthesis, several potential process-related impurities can be anticipated.
Potential Synthetic Impurities:
Unreacted Starting Materials: Residual amounts of the protected aminoglycidol, 1,3-propanediol, and oxalic acid may be present in the final product.
Incomplete Reaction Products: The intermediate protected 6-Amino-1,3-dioxepan-5-ol may persist if the deprotection step is not carried to completion.
By-products of Side Reactions:
Isomeric Impurities: Formation of a regioisomeric product, such as 5-Amino-1,3-dioxepan-6-ol, could occur depending on the regioselectivity of the epoxide ring-opening reaction.
Dimerization Products: Self-reaction of the aminoglycidol starting material could lead to the formation of dimeric impurities.
Over-alkylation Products: If the amine is not adequately protected, reaction with another molecule of the epoxide could lead to N-substituted derivatives.
Degradation Products: The inherent reactivity of the amino alcohol functionality may lead to degradation products, particularly during purification and storage.
The characterization of these potential impurities would typically involve their isolation via preparative chromatography followed by spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to elucidate their chemical structures.
Method Development for Purity Determination
To accurately determine the purity of 6-Amino-1,3-dioxepan-5-ol oxalate and to quantify any identified impurities, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of polar, non-volatile compounds and would be a suitable choice.
A reversed-phase HPLC method could be developed using a C18 column. Given the polar nature of the analyte and its impurities, a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate. The addition of an ion-pairing agent to the mobile phase may be necessary to improve the retention and peak shape of the highly polar amino alcohol and its oxalate salt. Detection would likely be achieved using a UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore, or with a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Hypothetical Chromatographic Data:
| Peak | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Oxalic Acid | 3.5 | 0.15 |
| 2 | 1,3-Propanediol | 4.2 | 0.08 |
| 3 | This compound | 10.8 | 99.5 |
| 4 | Isomeric Impurity | 11.5 | 0.12 |
| 5 | Protected Intermediate | 15.2 | 0.15 |
For the confirmation of impurity structures, fractions corresponding to each impurity peak could be collected and analyzed by LC-MS. The mass-to-charge ratio of the protonated molecules would provide evidence for the elemental composition of the impurities. Further structural elucidation would be achieved through tandem mass spectrometry (MS/MS) fragmentation patterns and detailed NMR analysis of the isolated impurities.
Stability Studies under Controlled Laboratory Conditions (Chemical Aspects Only)
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions and ensuring the integrity of the compound over time in a research setting. Stability studies are typically conducted by subjecting the compound to various stress conditions, such as elevated temperature, humidity, and light, as well as exposure to acidic and basic environments.
The degradation of the compound would be monitored by the developed HPLC method, with a focus on the decrease in the peak area of the main compound and the corresponding increase in the peak areas of any degradation products.
Hypothetical Stability Study Protocol:
Conditions:
40 °C / 75% Relative Humidity (RH)
60 °C
Photostability (ICH Q1B option 2)
Future Directions and Emerging Research Avenues in the Chemistry of 6 Amino 1,3 Dioxepan 5 Ol Oxalate
Exploration of Novel Synthetic Methodologies
The development of efficient and stereocontrolled synthetic routes to 6-Amino-1,3-dioxepan-5-ol and its oxalate (B1200264) salt is a primary area for future research. Given the limited specific literature, methodologies can be extrapolated from the synthesis of other substituted oxepanes and amino alcohols.
A promising approach involves the cyclization of a suitably protected polyol precursor. For instance, a 1,4-diol derivative could be reacted with an aldehyde or its equivalent under acidic conditions to form the 1,3-dioxepane (B1593757) ring. thieme-connect.dersc.org The strategic placement of functional groups on the polyol backbone would be crucial for the subsequent introduction of the amino and hydroxyl moieties in the desired 5- and 6-positions.
Another avenue lies in the ring-expansion of smaller, more readily available cyclic precursors. For example, methodologies developed for the ring expansion of cyclopropanated glycals to form oxepanes could be adapted. rsc.org This would involve the synthesis of a substituted pyranose derivative, followed by a strategic ring-opening and expansion sequence to generate the seven-membered dioxepane core.
Furthermore, biocatalysis offers a powerful tool for the enantioselective synthesis of chiral amino alcohols. nih.govacs.orgnih.gov Future research could explore the use of engineered amine dehydrogenases for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor to introduce the amino group with high stereocontrol. acs.orgnih.gov
Table 1: Potential Synthetic Strategies for 6-Amino-1,3-dioxepan-5-ol
| Strategy | Precursor Type | Key Transformation | Potential Advantages |
| De Novo Cyclization | Acyclic 1,4-diol derivative | Acetal (B89532) formation with an aldehyde/ketone | Convergent, potential for substituent diversity |
| Ring Expansion | Substituted pyranose or furanose | Acid- or base-mediated rearrangement | Access to complex stereochemistries |
| Biocatalytic Amination | α-hydroxy ketone precursor | Asymmetric reductive amination | High enantioselectivity |
Investigation of Undiscovered Reactivity Patterns
The unique juxtaposition of the 1,3-dioxepane, amine, and alcohol functionalities in 6-Amino-1,3-dioxepan-5-ol suggests a rich and largely unexplored reactivity profile.
The vicinal amino alcohol motif is known to participate in a variety of characteristic reactions. Future studies could investigate its propensity for cyclization reactions to form, for example, oxazolidine (B1195125) or morpholine (B109124) derivatives under specific conditions. The oxalate counter-ion could also play a role in directing or catalyzing certain transformations.
The 1,3-dioxepane ring itself, while generally stable, can be susceptible to ring-opening reactions under acidic conditions. thieme-connect.de A systematic study of its stability across a range of pH values and in the presence of various Lewis acids would be highly informative. The interplay between the reactivity of the amino alcohol and the stability of the dioxepane ring is a key area for investigation.
Furthermore, the amino and hydroxyl groups offer sites for a wide array of functionalization reactions, including acylation, alkylation, and sulfonation. These reactions could be used to generate a library of derivatives with tailored properties for various applications. The selective functionalization of either the amine or the alcohol would be a significant synthetic challenge and a rewarding area of study.
Advanced Material Science Applications (Purely Chemical)
The structural features of 6-Amino-1,3-dioxepan-5-ol make it an intriguing building block for the development of advanced materials.
The presence of both hydrogen-bond donors (amine and alcohol) and acceptors (ether oxygens) suggests that this molecule could participate in the formation of supramolecular assemblies and hydrogels. elsevierpure.comresearchgate.net Research into the self-assembly properties of the molecule and its derivatives could lead to the development of novel materials with tunable properties.
Moreover, the dioxepane moiety is a known component of biodegradable polymers. rsc.orgresearchgate.net Future work could explore the incorporation of 6-Amino-1,3-dioxepan-5-ol as a functional monomer in polymerization reactions. The resulting polymers would possess pendant amino and hydroxyl groups, which could be used for post-polymerization modification, for example, to attach other molecules or to influence the material's properties. The biodegradability of such polymers would make them attractive for various biomedical and environmental applications. researchgate.net
Table 2: Potential Material Science Applications
| Application Area | Relevant Structural Feature | Potential Outcome |
| Supramolecular Chemistry | Hydrogen bonding capabilities | Formation of hydrogels, liquid crystals |
| Biodegradable Polymers | 1,3-Dioxepane ring | Functional polyesters with pendant groups |
| Surface Modification | Amino and hydroxyl groups | Covalent attachment to surfaces |
Catalyst or Ligand Development Based on the Dioxepan Scaffold
Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. polyu.edu.hkrsc.org The inherent chirality of 6-Amino-1,3-dioxepan-5-ol, once resolved into its enantiomers, makes it a prime candidate for development as a chiral ligand or catalyst.
The vicinal amino alcohol functionality can coordinate to a variety of metal centers, creating a chiral environment that can induce enantioselectivity in a wide range of transformations. Future research should focus on the synthesis of enantiomerically pure forms of the compound and their evaluation as ligands in reactions such as asymmetric reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk
The 1,3-dioxepane scaffold could also play a crucial role in influencing the steric and electronic properties of the resulting metal complexes, potentially leading to novel reactivity and selectivity. The conformational flexibility of the seven-membered ring could be a key factor in determining the effectiveness of the ligand. uconn.edu
Furthermore, the amino and hydroxyl groups could be readily modified to fine-tune the ligand's properties. For example, the synthesis of N-substituted or O-substituted derivatives could lead to a library of ligands with varying steric bulk and electronic character, allowing for the optimization of catalytic performance for specific reactions.
Q & A
Basic Research Questions
Q. How is 6-Amino-1,3-dioxepan-5-ol oxalate synthesized, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves condensation reactions under anhydrous conditions. For example, reacting 6-amino-1,3-dialkyluracil derivatives with oxalic acid derivatives in dry dioxane or acetic acid. Reaction efficiency is influenced by solvent polarity (e.g., dry dioxane minimizes hydrolysis), stoichiometric ratios of reactants, and temperature control (e.g., room temperature for 12–24 hours avoids side reactions). Catalysts like pyridine may enhance acylation efficiency .
Q. What analytical methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm substitution patterns (e.g., δ 155.7 ppm for carbonyl groups in oxalate salts) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >95% purity via retention time analysis) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding supramolecular interactions .
Q. How do researchers assess purity and address batch variability in this compound?
- Methodological Answer :
- Chromatographic Techniques : HPLC or GC-MS to detect impurities (e.g., unreacted precursors or hydrolysis byproducts).
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and O.
- Batch Standardization : High-purity batches (>99%) minimize variability in biochemical assays, as impurities (e.g., residual solvents) can alter reaction kinetics or substrate binding .
Advanced Research Questions
Q. What strategies are used to characterize multi-component reaction products involving this compound?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks reaction pathways in three-component systems (e.g., cycloheptanone + aromatic aldehydes).
- Crystallographic Analysis : X-ray diffraction resolves stereochemistry and hydrogen-bonding motifs in products (e.g., anti-inflammatory derivatives with defined π-stacking interactions) .
- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity and transition states for alkylation or acylation reactions .
Q. How can competing reaction pathways be controlled during functionalization of this compound?
- Methodological Answer :
- Selective Protection/Deprotection : Blocking reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) groups prevents undesired alkylation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over hydrolysis.
- Temperature Gradients : Low temperatures (−20°C to 0°C) suppress side reactions like nitroso group formation during nitrosation .
Q. What advanced techniques identify and quantify degradation products of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term degradation.
- Mass Spectrometry (MS/MS) : Detects trace degradation products (e.g., oxalic acid or demethylated uracil derivatives) via fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Monitors thermal decomposition profiles to establish storage guidelines (e.g., inert atmosphere for hygroscopic salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
